![molecular formula C8H6N2O3 B13675785 4-Hydroxypyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13675785.png)
4-Hydroxypyrazolo[1,5-a]pyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxypyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound with a molecular formula of C8H6N2O3 and a molecular weight of 178.14 g/mol . This compound is part of the pyrazolo[1,5-a]pyridine family, which is known for its significant applications in medicinal chemistry and material science due to its unique structural properties .
Vorbereitungsmethoden
The synthesis of 4-Hydroxypyrazolo[1,5-a]pyridine-3-carboxylic acid typically involves the cyclocondensation of aminopyrazole derivatives with β-enaminone derivatives under microwave irradiation . This method is highly efficient and yields various 2,7-disubstituted products . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
4-Hydroxypyrazolo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl group, using reagents such as alkyl halides
Wissenschaftliche Forschungsanwendungen
4-Hydroxypyrazolo[1,5-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 4-Hydroxypyrazolo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking the substrate’s access . This inhibition can lead to alterations in cellular processes, such as cell cycle progression and apoptosis induction .
Vergleich Mit ähnlichen Verbindungen
4-Hydroxypyrazolo[1,5-a]pyridine-3-carboxylic acid can be compared with other similar compounds, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines . These compounds share a similar heterocyclic structure but differ in their specific functional groups and substitution patterns. The unique hydroxyl group in this compound provides distinct chemical reactivity and biological activity compared to its analogs .
Eigenschaften
Molekularformel |
C8H6N2O3 |
---|---|
Molekulargewicht |
178.14 g/mol |
IUPAC-Name |
4-hydroxypyrazolo[1,5-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H6N2O3/c11-6-2-1-3-10-7(6)5(4-9-10)8(12)13/h1-4,11H,(H,12,13) |
InChI-Schlüssel |
FHJJBTGTNFPAJL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C(=C(C=N2)C(=O)O)C(=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.